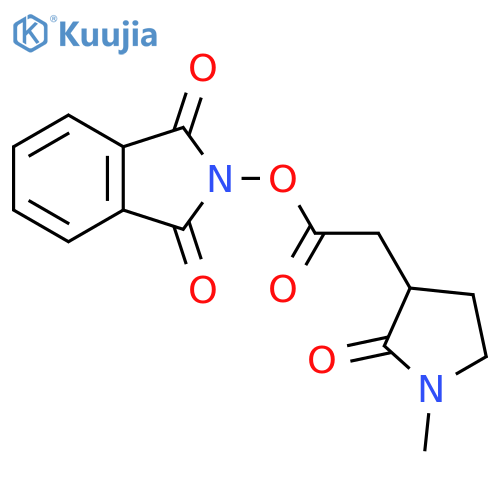Cas no 2248411-63-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate)

2248411-63-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate
- EN300-6514638
- 2248411-63-2
-
- インチ: 1S/C15H14N2O5/c1-16-7-6-9(13(16)19)8-12(18)22-17-14(20)10-4-2-3-5-11(10)15(17)21/h2-5,9H,6-8H2,1H3
- InChIKey: ROZHOPGQIPAMCT-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CC(=O)ON2C(C3C=CC=CC=3C2=O)=O)CCN1C
計算された属性
- せいみつぶんしりょう: 302.09027155g/mol
- どういたいしつりょう: 302.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 508
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 84Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6514638-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate |
2248411-63-2 | 95.0% | 0.25g |
$1131.0 | 2025-03-14 | |
| Enamine | EN300-6514638-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate |
2248411-63-2 | 95.0% | 0.5g |
$1180.0 | 2025-03-14 | |
| Enamine | EN300-6514638-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate |
2248411-63-2 | 95.0% | 10.0g |
$5283.0 | 2025-03-14 | |
| Enamine | EN300-6514638-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate |
2248411-63-2 | 95.0% | 2.5g |
$2408.0 | 2025-03-14 | |
| Enamine | EN300-6514638-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate |
2248411-63-2 | 95.0% | 0.05g |
$1032.0 | 2025-03-14 | |
| Enamine | EN300-6514638-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate |
2248411-63-2 | 95.0% | 5.0g |
$3562.0 | 2025-03-14 | |
| Enamine | EN300-6514638-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate |
2248411-63-2 | 95.0% | 0.1g |
$1081.0 | 2025-03-14 | |
| Enamine | EN300-6514638-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate |
2248411-63-2 | 95.0% | 1.0g |
$1229.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate 関連文献
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
2248411-63-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-methyl-2-oxopyrrolidin-3-yl)acetate) 関連製品
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
